(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the hydroxy(thiophen-2-yl)methylidene group and the tert-butylphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C23H27NO4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H27NO4S/c1-23(2,3)16-10-8-15(9-11-16)19-18(20(25)17-7-5-14-29-17)21(26)22(27)24(19)12-6-13-28-4/h5,7-11,14,19,26H,6,12-13H2,1-4H3 |
InChI Key |
MEWSVPYZVCPPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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